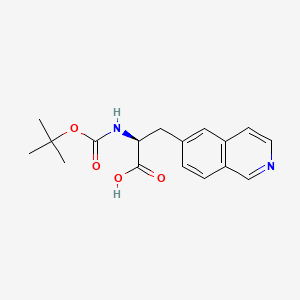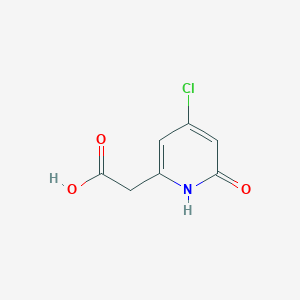
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . This compound is characterized by the presence of a chloro group at the 4th position, a hydroxyl group at the 6th position, and an acetic acid moiety attached to the 2nd position of the pyridine ring. It is primarily used in research and development settings and is not intended for human use .
Métodos De Preparación
The synthesis of (4-Chloro-6-hydroxypyridin-2-YL)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,6-dihydroxypyridine.
Reaction Conditions:
Deprotection: The protecting group is then removed to yield the final product, this compound.
Análisis De Reacciones Químicas
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme-catalyzed reactions involving pyridine derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Chloro-6-hydroxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes. The acetic acid moiety can also interact with cellular components, influencing metabolic pathways.
Comparación Con Compuestos Similares
(4-Chloro-6-hydroxypyridin-2-YL)acetic acid can be compared with other similar compounds, such as:
4-Chloro-2,6-dihydroxypyridine: Lacks the acetic acid moiety, making it less versatile in certain reactions.
6-Hydroxy-2-pyridinecarboxylic acid:
2-Chloro-6-hydroxybenzoic acid: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical and biochemical reactions.
Propiedades
Fórmula molecular |
C7H6ClNO3 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
2-(4-chloro-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-4-1-5(3-7(11)12)9-6(10)2-4/h1-2H,3H2,(H,9,10)(H,11,12) |
Clave InChI |
LNASLAVYRYLXFY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


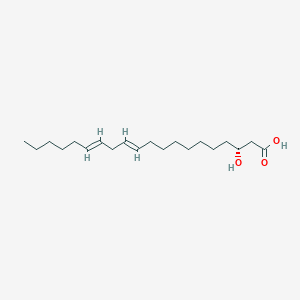

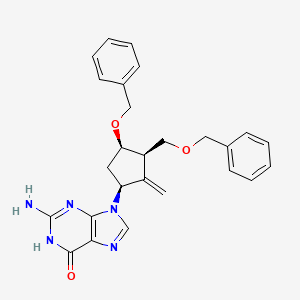
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
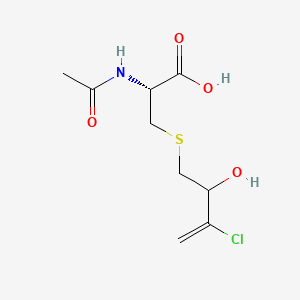


![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)

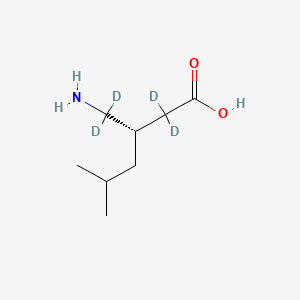
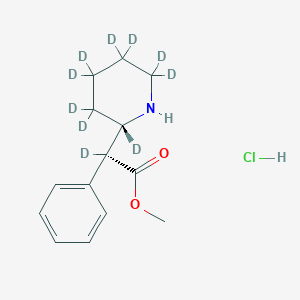
![N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
![7,8,9,12,13,14,20,28,29,30,33,34,35-Tridecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaene-4,17,25,38-tetrone](/img/structure/B13444345.png)
